

Technical Guide: 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde (CAS 461033-80-7)

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Compound of Interest

Compound Name: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1305916

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde, a versatile intermediate compound with potential applications in pharmaceutical development, particularly in the synthesis of novel therapeutics. While some physical and chemical data are available, detailed experimental protocols and biological activity data remain limited in publicly accessible literature.

Core Chemical Properties

3-Methyl-4-pyrrolidin-1-yl-benzaldehyde is a substituted aromatic aldehyde featuring a pyrrolidine ring, which enhances its reactivity and potential for creating diverse molecular scaffolds.

Table 1: Physicochemical Properties of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde

Property	Value	Source
CAS Number	461033-80-7	[1][2]
Molecular Formula	C ₁₂ H ₁₅ NO	[1][2]
Molecular Weight	189.26 g/mol	[1][2]
Appearance	Tan solid	[3]
Melting Point	27-31 °C	[3]
Boiling Point	Data not available	
Solubility	Data not available	
Purity	≥ 99% (Assay)	[3]
Storage	Store at 0-8 °C	[3]
Hazard	Irritant	[1]

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde are not readily available in published literature. However, based on the chemical structure, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Peaks/Signals
^1H NMR	Signals corresponding to aromatic protons, the aldehyde proton (~9-10 ppm), the methyl group protons, and the pyrrolidine ring protons.
^{13}C NMR	Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring.
IR Spectroscopy	Characteristic absorption bands for the aldehyde C-H stretch (~2700-2800 cm^{-1}), a strong C=O stretch (~1680-1700 cm^{-1}), and C-N stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (189.26), along with fragmentation patterns typical of a substituted benzaldehyde.

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde are not detailed in the available literature. However, a general synthetic approach for analogous substituted benzaldehydes can be conceptualized.

General Synthesis Approach: Nucleophilic Aromatic Substitution

A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable starting material, such as 4-fluoro-3-methylbenzaldehyde, with pyrrolidine.

Reaction:

Illustrative Experimental Protocol:

- **Reaction Setup:** To a solution of 4-fluoro-3-methylbenzaldehyde in a suitable aprotic polar solvent (e.g., DMSO or DMF), add an excess of pyrrolidine and a non-nucleophilic base

(e.g., K_2CO_3 or Et_3N).

- **Heating:** Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Methodologies

- **Purity Assessment:** The purity of the synthesized compound would typically be determined using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.
- **Structural Confirmation:** The identity of the compound would be confirmed by 1H NMR, ^{13}C NMR, and mass spectrometry, comparing the obtained data with the expected values.

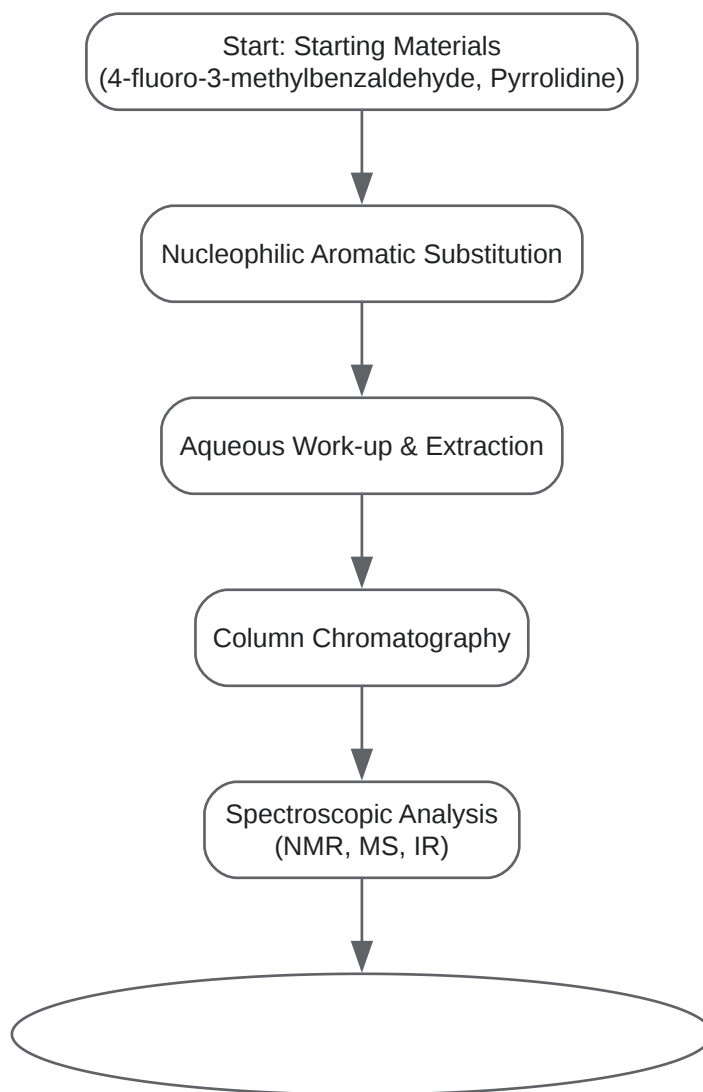
Biological Activity and Applications

The literature suggests that 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals, with potential applications in the development of therapeutic agents for neurological disorders.[3] The pyrrolidine moiety is a common scaffold in drug discovery and is present in numerous FDA-approved drugs.[4][5] However, no specific biological data, such as in vitro or in vivo studies, mechanism of action, or identification of specific molecular targets for this particular compound, are publicly available. Its role appears to be primarily as a building block for the synthesis of more complex, biologically active molecules.[3]

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde.

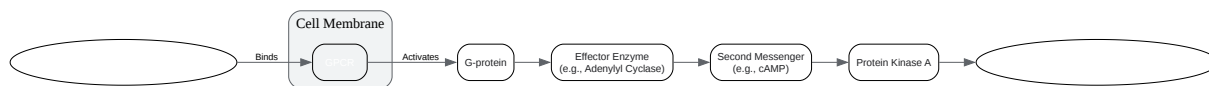


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Caption: Hypothetical synthesis and purification workflow.

Illustrative Signaling Pathway Involvement

Given its potential use in developing treatments for neurological disorders, a molecule derived from this compound could hypothetically modulate a key signaling pathway, such as a G-protein coupled receptor (GPCR) pathway.



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Caption: Illustrative GPCR signaling pathway modulation.

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